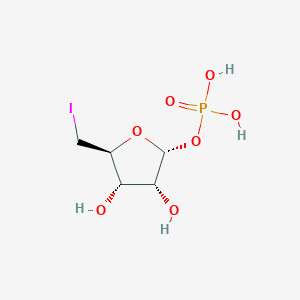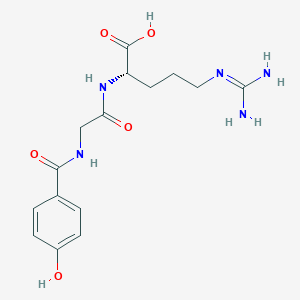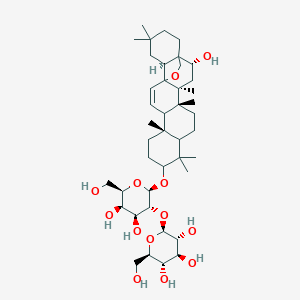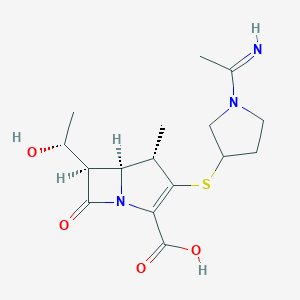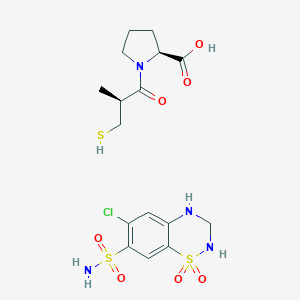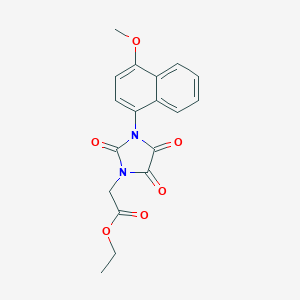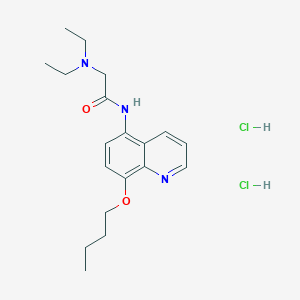
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride involves the binding of the compound to specific proteins or enzymes. This binding results in a change in the fluorescence properties of the compound, which can be detected and measured.
Effets Biochimiques Et Physiologiques
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that the compound should be handled with care and proper safety precautions should be taken when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride in lab experiments is its high sensitivity and specificity for detecting specific proteins or enzymes. However, one of the limitations of using the compound is its potential toxicity, which can be harmful to living organisms.
Orientations Futures
There are many potential future directions for the use of Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride in scientific research. Some of these directions include the development of new fluorescent probes for the detection of other metal ions, the study of the mechanism of action of various enzymes and proteins, and the development of new therapeutic agents for the treatment of various diseases.
Conclusion:
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its high sensitivity and specificity for detecting specific proteins or enzymes make it a valuable tool for studying the mechanism of action of various biological molecules. However, its potential toxicity should be taken into consideration when working with the compound. Overall, Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride has a promising future in the field of scientific research.
Méthodes De Synthèse
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride can be synthesized by reacting 8-butoxy-5-quinolineamine with diethylaminoethyl chloride hydrochloride in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound.
Applications De Recherche Scientifique
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
Propriétés
Numéro CAS |
19655-31-3 |
|---|---|
Nom du produit |
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride |
Formule moléculaire |
C19H29Cl2N3O2 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
N-(8-butoxyquinolin-5-yl)-2-(diethylamino)acetamide;dihydrochloride |
InChI |
InChI=1S/C19H27N3O2.2ClH/c1-4-7-13-24-17-11-10-16(15-9-8-12-20-19(15)17)21-18(23)14-22(5-2)6-3;;/h8-12H,4-7,13-14H2,1-3H3,(H,21,23);2*1H |
Clé InChI |
JAXRRCJNPSAGEH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN(CC)CC)C=CC=N2.Cl.Cl |
SMILES canonique |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN(CC)CC)C=CC=N2.Cl.Cl |
Autres numéros CAS |
19655-31-3 |
Synonymes |
N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



